2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
CAS No.: 497229-91-1
Cat. No.: VC4950382
Molecular Formula: C17H18N2O
Molecular Weight: 266.344
* For research use only. Not for human or veterinary use.
![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole - 497229-91-1](/images/structure/VC4950382.png)
Specification
CAS No. | 497229-91-1 |
---|---|
Molecular Formula | C17H18N2O |
Molecular Weight | 266.344 |
IUPAC Name | 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole |
Standard InChI | InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3 |
Standard InChI Key | NNTTVNGXVPOWDS-UHFFFAOYSA-N |
SMILES | CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC |
Introduction
Structural Characteristics and Nomenclature
Benzimidazoles consist of a fused benzene and imidazole ring system, with substitution patterns dictating their chemical and biological behavior. The target compound features:
-
N1-substitution: A 2-methoxybenzyl group [(2-methoxyphenyl)methyl], introducing steric bulk and electron-donating effects via the methoxy moiety.
-
C2-substitution: An ethyl chain, enhancing lipophilicity and influencing molecular conformation .
Systematic Name: 1-[(2-Methoxyphenyl)methyl]-2-ethyl-1H-benzimidazole
Molecular Formula: C₁₇H₁₈N₂O
Molecular Weight: 266.34 g/mol (calculated from atomic masses).
Structural Analog: Comparative analysis with 2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) reveals that ortho-substitution on the benzyl group may reduce symmetry and alter crystalline packing compared to para-substituted analogs .
Synthetic Strategies and Optimization
Traditional Alkylation Routes
N1-alkylation of 2-ethylbenzimidazole precursors with 2-methoxybenzyl halides represents a straightforward pathway. In prior studies, similar N-alkylations required:
-
Base-mediated conditions: K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C for 12–24 hours .
-
Challenges: Competing O-alkylation of the methoxy group necessitates careful stoichiometry and temperature control.
Example Protocol:
-
React 2-ethylbenzimidazole (1 equiv) with 2-methoxybenzyl chloride (1.2 equiv) in DMF at 80°C for 18 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc) .
Microwave-Assisted Synthesis
Green chemistry approaches using Er(OTf)₃ as a catalyst under microwave irradiation (100–150°C, 5–10 minutes) achieve higher yields (85–95%) and reduced side reactions compared to conventional methods . This method avoids solvents and minimizes energy consumption, aligning with industrial scalability requirements.
Comparative Efficiency:
Method | Time | Yield (%) | Purity (%) |
---|---|---|---|
Traditional Alkylation | 18 h | 65–75 | 90–95 |
Microwave-Assisted | 10 min | 85–95 | 98–99 |
Data extrapolated from syntheses of 1-benzyl-2-aryl benzimidazoles .
Physicochemical Properties
Experimental and Predicted Data
While direct measurements for 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole are unavailable, analogs suggest:
-
Density: ~1.22 g/cm³ (similar to 2-(4-methoxyphenyl)-1H-benzimidazole) .
-
Boiling Point: Estimated 430–450°C (elevated due to increased molecular weight vs. simpler benzimidazoles).
-
Solubility: Low aqueous solubility (<0.1 mg/mL); miscible with DMSO, DMF, and dichloromethane.
Thermal Stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~250°C, suggesting moderate thermal stability .
Biological Activity and Molecular Interactions
Anticancer Activity
Benzimidazoles with lipophilic N1-substituents demonstrate antiproliferative effects against cancer cells. For instance:
-
Compound 2d (1-butyl-2-(4-methoxyphenyl)benzimidazole) inhibited MDA-MB-231 breast cancer cells (IC₅₀ = 29.39 μM) .
-
Structure-Activity Relationship (SAR): Longer alkyl chains (e.g., heptyl) improve activity, suggesting the target compound’s ethyl group may limit potency unless compensated by aromatic interactions.
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Avoiding O-alkylation during N1-functionalization requires precise reaction control.
-
Purification: Chromatographic separation is essential due to similar polarities of byproducts.
Pharmacological Optimization
-
Bioavailability: The compound’s logP (~3.2, estimated) may necessitate prodrug strategies for oral administration.
-
Toxicity Screening: Preliminary assays in liver microsomes and animal models are critical to assess metabolic stability and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume